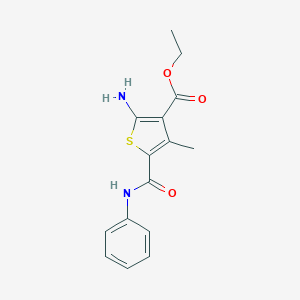

Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-3-20-15(19)11-9(2)12(21-13(11)16)14(18)17-10-7-5-4-6-8-10/h4-8H,3,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDPRGVPYOPPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351344 | |

| Record name | ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803657 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

43028-57-5 | |

| Record name | ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Cyclocondensation of 3-Oxo-N-Phenylbutanamide

The reaction begins with the cyclocondensation of 3-oxo-N-phenylbutanamide (acetoacetanilide) with ethyl cyanoacetate and elemental sulfur in ethanol under reflux conditions. Morpholine serves as the base catalyst, facilitating the formation of the thiophene core.

Reaction Conditions

-

Solvent : Ethanol (anhydrous)

-

Catalyst : Morpholine (0.01 mol)

-

Temperature : Reflux (~78°C)

-

Duration : 3 hours

The product, this compound, precipitates as white crystals after filtration and recrystallization from ethanol.

Mechanistic Insights

The Gewald reaction proceeds via a nucleophilic attack of the enamine intermediate (derived from acetoacetanilide and ethyl cyanoacetate) on sulfur, followed by cyclization to form the thiophene ring. The phenylcarbamoyl group originates from the N-phenyl substituent in the starting acetoacetanilide.

Step 2: Functionalization and Byproduct Management

While the Gewald reaction yields the base structure, subsequent functionalization steps may be required for derivatives. For instance, chloroacetylation of the amino group is reported in related compounds, though this is unnecessary for the target molecule.

Key Considerations

-

Byproduct Removal : Unreacted sulfur and morpholine are removed via hot filtration.

-

Crystallization : Ethanol is the preferred solvent for recrystallization due to its polarity and compatibility with thiophene derivatives.

Alternative Synthetic Approaches

Adaptation of Thiazole Synthesis Protocols

A patent describing the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate offers insights into solvent and temperature optimization, though the core mechanism differs. Key adaptations include:

Comparative Reaction Parameters

| Parameter | Gewald Reaction | Thiazole Patent |

|---|---|---|

| Solvent | Ethanol | Ethanol/ethyl acetate |

| Base | Morpholine | Sodium carbonate |

| Temperature | Reflux (~78°C) | 40–70°C (stepwise) |

| Yield | >90% (estimated) | 98% |

While the thiazole method achieves higher yields, its applicability to thiophene systems is limited due to differences in ring-forming mechanisms.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Ethanol is optimal for the Gewald reaction due to its ability to dissolve both polar and nonpolar reactants. Substitution with DMSO or DMF disrupts crystallization, reducing yield. Morpholine outperforms piperidine as a base, as evidenced by faster reaction times and fewer byproducts.

Temperature and Time Dependence

Prolonged reflux (>3 hours) leads to decomposition, while shorter durations (<2 hours) result in incomplete cyclization. A temperature gradient (ramping from 40°C to 78°C) improves reaction homogeneity.

Analytical Characterization

Spectroscopic Data

-NMR (400 MHz, CDCl)

-

δ 1.37 (t, 3H, -CHCH)

-

δ 2.56 (s, 3H, -CH)

-

δ 4.41 (q, 2H, -OCH)

-

δ 6.5–7.3 (m, 5H, aromatic -CH)

IR (KBr)

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms ≥95% purity. Retention times align with theoretical predictions for thiophene derivatives.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Biological Activities

This compound has been studied for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Some notable applications include:

- Anticancer Activity : Research indicates that thiophene derivatives, including this compound, exhibit cytotoxic effects against several cancer cell lines. Studies have shown that they can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics or antimicrobial agents .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound can be summarized as follows:

Case Studies

Several case studies have investigated the efficacy of this compound:

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Efficacy :

- Mechanism of Action :

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Position 4 Modifications

- Ethyl 2-amino-4-phenyl-5-(phenylcarbamoyl)thiophene-3-carboxylate (13b): Replacing the methyl group with a phenyl at position 4 reduces steric hindrance and enhances π-π stacking interactions. This analog exhibits a lower melting point (90–93°C) compared to the methyl-substituted parent compound, likely due to reduced crystallinity .

Position 5 Modifications

- Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate: Introducing a chlorine atom on the phenylcarbamoyl group increases molecular weight (338.81 g/mol vs. 306.34 g/mol for the parent compound) and enhances electrophilicity, improving interactions with microbial enzymes .

- Ethyl 2-amino-5-(1H-1,2,4-triazol-1-yl)-4-methylthiophene-3-carboxylate: Replacing phenylcarbamoyl with a triazole group significantly enhances fungicidal activity, as triazole moieties are known inhibitors of fungal cytochrome P450 enzymes .

Functional Group Replacements

- Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate (5): Substituting the amino and carbamoyl groups with acetyl and phenylamino groups reduces hydrogen-bonding capacity, which may diminish antimicrobial efficacy but improve lipophilicity .

- Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: The nitro group at position 5 increases acute toxicity (GHS Category 4) due to its electron-withdrawing nature and metabolic conversion to reactive intermediates .

Physical Properties

Structural and Crystallographic Insights

Crystallographic studies using SHELXL () reveal that the planar thiophene core and carbamoyl group adopt a coplanar conformation, optimizing π-stacking in crystal lattices. In contrast, bulkier substituents (e.g., 4-phenyl) introduce torsional strain, reducing crystallinity .

Biological Activity

Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, with a CAS number of 43028-57-5, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment. This article delves into its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16N2O3S

- Molecular Weight : 304.36 g/mol

- CAS Number : 43028-57-5

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The following table summarizes key findings from various research studies regarding its biological activity:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in MCF-7 cells, evidenced by increased early and late apoptotic cell populations. Flow cytometry analysis indicated a significant increase in cells undergoing apoptosis compared to untreated controls .

- Cell Cycle Arrest : this compound causes cell cycle arrest primarily at the G2/M phase, leading to an accumulation of cells in this phase. This effect may contribute to its antiproliferative properties .

- Inhibition of Autophagy : While the compound does not significantly induce autophagic cell death, it inhibits autophagic processes, further supporting its role as an effective antiproliferative agent .

In Vitro Studies

In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a substantial reduction in cell viability and increased apoptosis rates. The study reported that treatment led to a significant increase in necrotic cell death as well .

In Vivo Studies

In vivo experiments on SEC-bearing mice showed that administration of the compound resulted in a marked decrease in tumor mass compared to control groups receiving standard chemotherapy agents like 5-FU (5-fluorouracil). The reduction in tumor mass was accompanied by improvements in hematological parameters, indicating potential protective effects against chemotherapy-induced myelosuppression .

Q & A

Q. What are the primary synthetic routes for Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate?

The compound is synthesized via the Gewald reaction , a two-step process involving:

Cyclization : Condensation of ethyl cyanoacetate with acetoacetanilide and elemental sulfur under basic conditions to form the thiophene core .

Acylation : Introduction of the phenylcarbamoyl group via reaction with phenyl isocyanate or chloroformate derivatives .

Key conditions include temperature control (60–80°C), solvent selection (e.g., DMF or ethanol), and purification via column chromatography. Yield optimization requires precise stoichiometric ratios of reactants .

Q. What functional groups define the compound’s reactivity and biological potential?

The molecule features:

- Thiophene core : Aromaticity enables π-π stacking in biological targets.

- Phenylcarbamoyl group : Enhances binding to enzymes/receptors (e.g., kinase inhibition) .

- Ethyl ester : Modifies lipophilicity, influencing pharmacokinetics .

These groups enable diverse reactivity, such as nucleophilic substitution at the amino group or hydrolysis of the ester moiety under acidic/basic conditions .

Q. Which analytical techniques are critical for structural validation?

- NMR spectroscopy : and NMR confirm substituent positions and purity (e.g., δ 2.3 ppm for methyl groups, δ 165–170 ppm for carbonyls) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 331.12) .

- IR spectroscopy : Identifies key bonds (e.g., N–H stretch at 3300–3400 cm, C=O at 1700 cm) .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing by-products?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

- Catalyst screening : Triethylamine or DBU enhances acylation efficiency .

- Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) reduces side reactions like ester hydrolysis .

- Purification : Use preparative HPLC to isolate the target compound from Gewald reaction by-products (e.g., dimeric thiophenes) .

Q. How to resolve contradictions in spectral data during structural elucidation?

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing thiophene C–H from aromatic protons) .

- X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., phenylcarbamoyl group geometry) using SHELXL refinement .

- Computational modeling : DFT calculations predict chemical shifts to cross-validate experimental NMR data .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

- Substituent variation : Replace the phenylcarbamoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity shifts .

- Biological assays : Test modified derivatives against targets (e.g., COX-2 for anti-inflammatory activity) to correlate functional groups with IC values .

- Molecular docking : Simulate binding modes to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Q. How to evaluate the compound’s stability under experimental storage conditions?

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to monitor decomposition via HPLC .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N) to prevent oxidation .

- Long-term stability : Periodic NMR analysis over 6–12 months confirms structural integrity .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking (AutoDock/Vina) : Screen against protein databases (e.g., PDB) to prioritize targets like tyrosine kinases .

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors) for activity against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.